molecular formula C7H18N2 B2489955 [(2S)-2-aminopentyl](ethyl)amine CAS No. 1841128-46-8

[(2S)-2-aminopentyl](ethyl)amine

Cat. No.: B2489955
CAS No.: 1841128-46-8
M. Wt: 130.235
InChI Key: MXKSSOXEWRLPCN-ZETCQYMHSA-N
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Description

(2S)-2-aminopentylamine, also known as (S)-N1-ethylpentane-1,2-diamine, is an organic compound with the molecular formula C7H18N2. This compound is characterized by the presence of an amine group attached to a pentyl chain, making it a diamine. It is commonly used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution of Haloalkanes: One common method for preparing (2S)-2-aminopentylamine involves the nucleophilic substitution of haloalkanes. In this process, a haloalkane reacts with ammonia or an amine in the presence of a suitable solvent like ethanol.

    Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of (2S)-2-aminopentylamine often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors like cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-aminopentylamine can undergo oxidation reactions, typically forming corresponding oxides or imines.

    Reduction: This compound can be reduced to form simpler amines or other reduced products.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution Reactions: These reactions often involve halogenated compounds and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce simpler amines.

Scientific Research Applications

(2S)-2-aminopentylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-aminopentylamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups in the compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

(2S)-2-aminopentylamine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of (2S)-2-aminopentylamine lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2S)-1-N-ethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-5-7(8)6-9-4-2/h7,9H,3-6,8H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSSOXEWRLPCN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CNCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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